molecular formula C26H27N3O2 B11122869 2-[2-(1-phenoxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

2-[2-(1-phenoxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11122869
M. Wt: 413.5 g/mol
InChI Key: LSBJLOICHRMTLK-UHFFFAOYSA-N
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Description

2-[2-(1-Phenoxyethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Phenoxyethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with a phenoxyethyl halide in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an appropriate acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Phenoxyethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenoxyethyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

2-[2-(1-Phenoxyethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(1-Phenoxyethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole core.

    N-Phenylbenzimidazole: Another derivative with a phenyl group attached to the nitrogen atom of the benzimidazole core.

Uniqueness

2-[2-(1-Phenoxyethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to the presence of both the phenoxyethyl and acetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-(1-phenoxyethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C26H27N3O2/c1-19(2)29(21-12-6-4-7-13-21)25(30)18-28-24-17-11-10-16-23(24)27-26(28)20(3)31-22-14-8-5-9-15-22/h4-17,19-20H,18H2,1-3H3

InChI Key

LSBJLOICHRMTLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)OC4=CC=CC=C4

Origin of Product

United States

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